![molecular formula C17H13BrN2O2S B285646 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B285646.png)
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has shown potential in cancer research and has been studied extensively in recent years.
Mécanisme D'action
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone inhibits the activity of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, and targeting glutaminase can lead to the inhibition of cancer cell growth. 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone binds to the active site of glutaminase, preventing its activity and leading to the inhibition of glutamine metabolism.
Biochemical and Physiological Effects:
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has been shown to inhibit the growth of cancer cells by targeting glutaminase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has been studied in various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has also been shown to have anti-inflammatory effects and has been proposed as a potential therapeutic agent for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone in lab experiments is its specificity towards glutaminase, which makes it a useful tool for studying the role of glutaminase in various diseases. However, 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone.
Orientations Futures
There are several potential future directions for research involving 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone. One area of interest is the development of more potent and selective glutaminase inhibitors. Another potential direction is the investigation of the synergistic effects of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone with other cancer therapies. Additionally, 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone could be studied in combination with other metabolic inhibitors to target multiple pathways involved in cancer cell metabolism. Finally, 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone could be further studied for its potential in the treatment of other diseases such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone can be synthesized through a multi-step process involving the reaction of 2-amino-5-(2-bromophenyl)-1,3,4-oxadiazole with 4-methylbenzaldehyde followed by thioacetic acid treatment. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth of cancer cells by targeting glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells, and targeting this enzyme has been proposed as a potential therapeutic strategy. 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone has also been studied for its potential in the treatment of other diseases such as neurodegenerative disorders and infectious diseases.
Propriétés
Formule moléculaire |
C17H13BrN2O2S |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-6-8-12(9-7-11)15(21)10-23-17-20-19-16(22-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
Clé InChI |
SDYCHGBTINTAHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



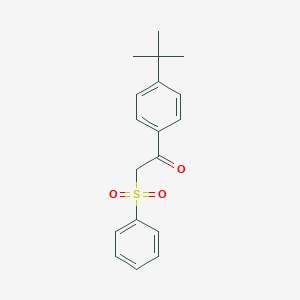
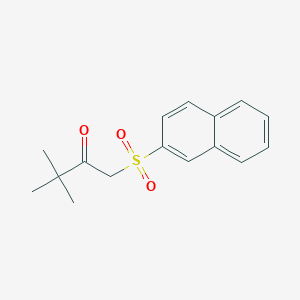

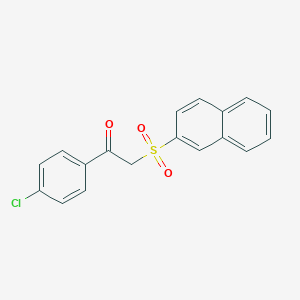
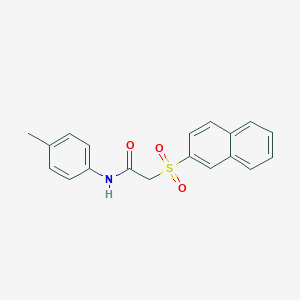
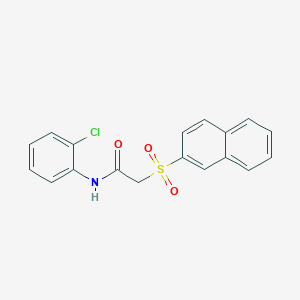
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)

![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)

![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)

![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)